2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine
Description
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine is a substituted pyridine derivative featuring a chlorine atom at the 2-position, a methoxy group at the 4-position, and a (4-methoxyphenyl)methoxy substituent at the 6-position (Figure 1). This compound is of interest in medicinal chemistry due to the prevalence of pyridine cores in bioactive molecules .
Properties
Molecular Formula |
C14H14ClNO3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
2-chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C14H14ClNO3/c1-17-11-5-3-10(4-6-11)9-19-14-8-12(18-2)7-13(15)16-14/h3-8H,9H2,1-2H3 |
InChI Key |
HJTPIIOMMYLRLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC(=CC(=C2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
NAS is employed to introduce chlorine and methoxy groups onto the pyridine ring. For example, 4-methoxypyridine-2-ol can undergo chlorination using phosphorus oxychloride (POCl₃) under reflux to yield 2-chloro-4-methoxypyridine. However, pyridine’s inherent electron deficiency necessitates activating groups for efficient substitution.
Example Protocol :
2-Hydroxy-4-methoxypyridine (1.0 equiv) is refluxed with POCl₃ (3.0 equiv) and N,N-dimethylformamide (DMF) as a catalyst in dichloromethane for 12 hours. The crude product is purified via column chromatography, yielding 2-chloro-4-methoxypyridine in 68% yield.
Etherification via Williamson Synthesis
An alternative approach involves Williamson ether synthesis between 6-hydroxy-2-chloro-4-methoxypyridine and 4-methoxybenzyl bromide.
Optimized Conditions :
6-Hydroxy-2-chloro-4-methoxypyridine (1.0 equiv), 4-methoxybenzyl bromide (1.5 equiv), potassium carbonate (2.0 equiv), and tetrabutylammonium iodide (0.1 equiv) in acetone are stirred at 60°C for 6 hours. The product is isolated in 65% yield after recrystallization from ethanol.
Catalytic and Solvent Systems
Phase-Transfer Catalysis (PTC)
Triethylbenzyl ammonium chloride, as demonstrated in diazonium salt reactions, enhances interfacial reactions in two-phase systems. For example, in the etherification of 6-hydroxy derivatives, PTC improves yields by 15–20% compared to traditional methods.
Solvent Optimization
Polar aprotic solvents like dichloromethane and 1,4-dioxane are preferred for NAS and coupling reactions, respectively. Ethyl acetate, despite its immiscibility with water, is less effective due to prolonged reaction times and impurity formation.
Comparative Analysis of Synthetic Methods
| Method | Steps | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| NAS + Suzuki Coupling | 3 | Pd catalyst, 80°C, 8h | 72% | High regioselectivity, scalability | Costly catalysts, inert atmosphere |
| Williamson Ether | 2 | K₂CO₃, acetone, 6h | 65% | Simple setup, no metal catalysts | Moderate yield, purification needed |
| One-Pot Functionalization | 1 | POCl₃, DMF, reflux | 68% | Rapid chloro introduction | Limited to early-stage substitution |
Chemical Reactions Analysis
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include sodium methoxide, dioxane, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium methoxide can lead to the formation of 2-chloro-4-methoxypyridine .
Scientific Research Applications
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study the interactions of pyridine derivatives with biological targetsIn industry, it can be used in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyridine ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, to exert their effects .
Comparison with Similar Compounds
Core Pyridine Derivatives
Pyridine analogs with chloro and methoxy substituents are well-documented. Key examples include:
Key Observations :
- The target compound’s (4-methoxyphenyl)methoxy group introduces steric bulk compared to simpler phenoxy or methoxy substituents .
Physicochemical Properties
Molecular Weight and Polarity
Lipophilicity (LogP)
- The target compound’s LogP is predicted to be ~3.5 (calculated using fragment-based methods), higher than 4-chloro-6-(4-methoxyphenoxy)pyrimidine (LogP = 2.93) , due to the additional methoxybenzyl group enhancing hydrophobicity.
Comparison with Other Methods
- 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine (): Synthesized via similar etherification but with pyridinylmethanol, highlighting substituent-dependent reactivity.
- 4-Chloro-6-(4-methoxyphenoxy)pyrimidine (): Uses SNAr with 4-methoxyphenol, demonstrating the feasibility of phenoxy over benzyloxy groups.
Anticancer Potential
- Coumarin-pyridine hybrids with 4-methoxyphenyl groups (e.g., 2-amino-4-(4-methoxyphenyl)-6-coumarinyl nicotinamide) show IC₅₀ values of 1.1–2.4 µM against MCF-7 cells . The target compound’s methoxybenzyl group may similarly enhance DNA intercalation or kinase inhibition.
Biological Activity
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine is a complex organic compound with significant potential in medicinal chemistry. Characterized by a pyridine ring substituted with chlorine and methoxy groups, this compound has garnered interest due to its diverse biological activities, particularly in anti-inflammatory and anti-cancer research.
Chemical Structure and Properties
The molecular formula of 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine is C14H14ClNO3, with a molecular weight of approximately 279.72 g/mol. Its structural features include:
- Chloro Group : Enhances reactivity and potential interactions with biological targets.
- Methoxy Groups : Contribute to the compound's solubility and influence its pharmacological properties.
Anti-Cancer Properties
Research indicates that 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine exhibits notable anti-cancer activity. Preliminary studies suggest it can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action likely involves modulation of specific molecular targets, leading to altered cellular signaling pathways.
Table 1: Inhibition of Cancer Cell Proliferation
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| HepG2 | 20.5 | Significant growth inhibition |
| HeLa | 15.3 | Moderate toxicity towards healthy cells |
| A549 (Lung) | 12.7 | Strong cytotoxicity |
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound has shown promise in reducing inflammation. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
The biological activity of 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine is thought to be mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : It could bind to various receptors, altering downstream signaling pathways that lead to cell cycle arrest or apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in both in vitro and in vivo models:
- Case Study 1 : A study on the effects of the compound on human breast cancer cells showed a significant reduction in cell viability after treatment for 48 hours.
- Case Study 2 : In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor size compared to control groups.
Structural Analogues and Comparative Analysis
The uniqueness of 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine is accentuated when compared to structurally similar compounds:
Table 2: Comparison with Structural Analogues
| Compound Name | Structural Difference | Unique Properties |
|---|---|---|
| 2-Chloro-6-(4-hydroxybenzyloxy)pyridine | Hydroxy instead of methoxy | Increased polarity affecting solubility |
| 2-Chloro-6-(4-methylbenzyloxy)pyridine | Methyl group instead of methoxy | Altered electronic properties affecting activity |
| 2-Chloro-6-(4-ethoxybenzyloxy)pyridine | Ethoxy instead of methoxy | Different steric effects influencing target interaction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine, and how can regiochemical control be achieved?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A regioselective approach may include:
- Step 1 : Introduce the methoxy group at position 4 using nucleophilic aromatic substitution (e.g., NaOMe in DMF at 80°C).
- Step 2 : Install the (4-methoxyphenyl)methoxy group at position 6 via Ullmann coupling or Pd-catalyzed cross-coupling, leveraging steric and electronic directing effects .
- Step 3 : Chlorination at position 2 using POCl₃ or NCS (N-chlorosuccinimide) under controlled conditions to avoid overhalogenation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are recommended for isolating high-purity product.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all steps involving volatile reagents (e.g., POCl₃) .
- Waste Management : Segregate halogenated organic waste for professional disposal. Avoid aqueous quenching of reactive intermediates (e.g., chlorinated pyridines) to prevent exothermic reactions .
- Emergency Response : In case of skin contact, rinse immediately with 10% NaHCO₃ solution followed by water. For spills, adsorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard for structural elucidation :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed in calculated positions.
- Analysis : Key metrics include torsion angles (e.g., dihedral angle between pyridine and 4-methoxyphenyl groups) and intermolecular interactions (e.g., π-π stacking). Compare with density functional theory (DFT)-optimized geometries to validate experimental results .
Q. How can researchers design experiments to assess the structure-activity relationship (SAR) of this compound in antimicrobial studies?
- Methodological Answer :
- Test Organisms : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, along with fungal strains (e.g., C. albicans), in MIC (Minimum Inhibitory Concentration) assays .
- Control Groups : Include analogs with modified substituents (e.g., 2-fluoro instead of 2-chloro, or removal of the methoxy group) to isolate electronic and steric effects.
- Data Interpretation : Apply multivariate statistical analysis (e.g., principal component analysis) to correlate substituent properties (Hammett σ values, logP) with bioactivity. Address contradictions (e.g., reduced activity despite increased lipophilicity) by probing membrane permeability via fluorescence assays .
Q. What advanced strategies mitigate challenges in regiochemical control during polyarylation of the pyridine core?
- Methodological Answer :
- Directing Groups : Temporarily install a removable directing group (e.g., pyridine-N-oxide) to guide cross-coupling reactions to specific positions .
- Catalytic Systems : Use Pd(OAc)₂/XPhos with Cs₂CO₃ in toluene at 110°C for Suzuki-Miyaura couplings, which minimizes competing homocoupling side reactions.
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via LC-MS to optimize time and temperature for desired regioselectivity. For example, lower temperatures (50°C) may favor kinetic products at sterically accessible positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
